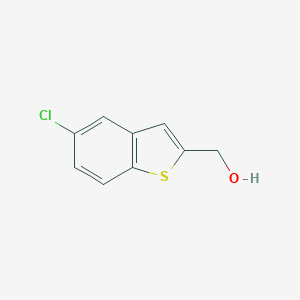

(5-Chloro-1-benzothiophen-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-1-benzothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOZSABHIQGAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(S2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633114 | |

| Record name | (5-Chloro-1-benzothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13771-71-6 | |

| Record name | (5-Chloro-1-benzothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Chloro-1-benzothiophen-2-yl)methanol synthesis from 5-chlorobenzothiophene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (5-Chloro-1-benzothiophen-2-yl)methanol from 5-chlorobenzothiophene. The synthesis is a two-step process commencing with the formylation of the 5-chlorobenzothiophene substrate via a Vilsmeier-Haack reaction to yield the intermediate, 5-chloro-1-benzothiophene-2-carbaldehyde. This intermediate is then subsequently reduced to the target molecule, this compound, using sodium borohydride. This guide provides detailed experimental protocols, quantitative data, and a logical workflow diagram to support researchers in the successful synthesis of this compound, which holds potential as a building block in the development of novel therapeutic agents.

Core Synthesis Pathway

The synthesis proceeds through two key transformations:

-

Step 1: Vilsmeier-Haack Formylation of 5-chlorobenzothiophene to introduce a formyl group at the C2 position, yielding 5-chloro-1-benzothiophene-2-carbaldehyde.

-

Step 2: Reduction of the Aldehyde group of the intermediate to a primary alcohol using sodium borohydride, resulting in the formation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis. Please note that specific yields can vary based on reaction scale and purification efficiency.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |

| 1 | Vilsmeier-Haack Formylation | 5-Chlorobenzothiophene | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) | 0 to reflux | 2-4 hours | 5-Chloro-1-benzothiophene-2-carbaldehyde | Not Reported |

| 2 | Aldehyde Reduction | 5-Chloro-1-benzothiophene-2-carbaldehyde | Sodium borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0 to Room Temp | 1-2 hours | This compound | Not Reported |

Experimental Protocols

Step 1: Synthesis of 5-Chloro-1-benzothiophene-2-carbaldehyde via Vilsmeier-Haack Reaction

This procedure is based on established protocols for the formylation of electron-rich heterocyclic compounds.[1][2]

Materials:

-

5-Chlorobenzothiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Dissolve 5-chlorobenzothiophene (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Add the solution of 5-chlorobenzothiophene dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 5-chloro-1-benzothiophene-2-carbaldehyde by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of 5-Chloro-1-benzothiophene-2-carbaldehyde:

-

Physical State: Expected to be a solid.

-

Molecular Formula: C₉H₅ClOS

-

Molecular Weight: 196.65 g/mol

-

CAS Number: 28540-51-4[3]

-

Spectroscopic Data: Characterization would typically involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Step 2: Synthesis of this compound

This protocol is a standard procedure for the reduction of aromatic aldehydes.

Materials:

-

5-Chloro-1-benzothiophene-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-chloro-1-benzothiophene-2-carbaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

-

Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or silica gel column chromatography if necessary.

Characterization of this compound:

-

Physical State: Expected to be a solid.

-

Molecular Formula: C₉H₇ClOS

-

Molecular Weight: 198.67 g/mol

-

Spectroscopic Data: The structure should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum would be expected to show a characteristic singlet for the methylene protons (CH₂OH) and signals corresponding to the aromatic protons of the benzothiophene ring system.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis and the key relationships between the components.

Caption: Overall workflow for the synthesis of this compound.

Caption: Key steps in the Vilsmeier-Haack formylation reaction.

References

Spectroscopic Profile of (5-Chloro-1-benzothiophen-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (5-Chloro-1-benzothiophen-2-yl)methanol. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for this compound. These values are estimations based on the known spectral characteristics of the benzothiophene ring system, the influence of a chloro-substituent, and the presence of a hydroxymethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[1][2] The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.80 | d | 1H | H-7 |

| ~7.70 | d | 1H | H-4 |

| ~7.30 | dd | 1H | H-6 |

| ~7.20 | s | 1H | H-3 |

| ~4.90 | d | 2H | -CH₂OH |

| ~2.50 | t (broad) | 1H | -CH₂OH |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C-2 |

| ~140.0 | C-7a |

| ~138.5 | C-3a |

| ~131.0 | C-5 |

| ~128.0 | C-4 |

| ~125.0 | C-6 |

| ~123.0 | C-7 |

| ~122.0 | C-3 |

| ~60.0 | -CH₂OH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The predicted significant IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch |

| ~1600, ~1470, ~1440 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~820 | Strong | C-H out-of-plane bending (aromatic) |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[3][4][5]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 198/200 | High | Molecular ion peak [M]⁺ (with ³⁵Cl/³⁷Cl isotope pattern) |

| 167/169 | Medium | [M-CH₂OH]⁺ |

| 139 | Medium | [M-Cl]⁺ or [M-CH₂OH-CO]⁺ |

| 134 | High | [C₈H₆S]⁺ (Benzothiophene radical cation)[6] |

Experimental Protocols

The following are generalized methodologies for the key experiments required to obtain the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

Data Acquisition (¹H and ¹³C NMR):

-

Spectra can be recorded on a 300 or 500 MHz NMR spectrometer.[7]

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.[8] A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.[9] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[2]

IR Spectroscopy

Sample Preparation (Thin Solid Film Method): [10]

-

Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent like methylene chloride or acetone.[10]

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[10][11]

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[10]

Data Acquisition (FTIR):

-

The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean, empty sample compartment is recorded first.

-

The salt plate with the sample film is then placed in the sample holder.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[12] The instrument software automatically subtracts the background spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[4]

-

For electron ionization (EI), the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]

Mass Analysis and Detection:

-

The resulting ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[5]

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[5]

-

A detector measures the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z.[5] The fragmentation patterns can provide valuable structural information.[13][14]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 6. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. iosrjournals.org [iosrjournals.org]

- 13. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

(5-Chloro-1-benzothiophen-2-yl)methanol: A Technical Overview of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of (5-Chloro-1-benzothiophen-2-yl)methanol, a benzothiophene derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document combines reported information for structurally related compounds with computational predictions to offer a robust profile for research and development purposes.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClOS | |

| Molecular Weight | 198.67 g/mol | |

| CAS Number | 105191-89-5 | |

| Appearance | White to off-white solid (Predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. Below is a summary of expected spectral data for this compound based on the analysis of similar structures.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), methylene protons (-CH₂OH, δ ~4.8 ppm), hydroxyl proton (-OH, variable shift). |

| ¹³C NMR | Aromatic carbons (δ 120-145 ppm), methylene carbon (-CH₂OH, δ ~60-65 ppm). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z ≈ 198, with a characteristic isotopic pattern for chlorine (M+2 peak at ~33% intensity). |

| Infrared (IR) Spectroscopy | O-H stretching (broad, ~3300 cm⁻¹), C-H aromatic stretching (~3100-3000 cm⁻¹), C=C aromatic stretching (~1600-1450 cm⁻¹), C-O stretching (~1050 cm⁻¹), C-Cl stretching (~750 cm⁻¹). |

Experimental Protocols

Proposed Synthetic Pathway

A plausible synthetic route involves the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid ester.

Caption: Proposed synthetic workflow for this compound.

General Experimental Methodology: Reduction of a Carboxylic Acid Ester

-

Reaction Setup: To a solution of the 5-chloro-1-benzothiophene-2-carboxylic acid ester in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a reducing agent like lithium aluminum hydride (LiAlH₄) is added portion-wise at 0 °C.

-

Reaction Progression: The reaction mixture is then typically stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH) at 0 °C.

-

Workup and Isolation: The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the precise signaling pathways modulated by this compound. However, the benzothiophene scaffold is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of benzothiophene have been reported to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Given the structural similarity to other bioactive molecules, a hypothetical logical workflow for investigating the biological activity of this compound is presented below.

Caption: A logical workflow for the biological evaluation of novel compounds.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. Researchers are encouraged to perform initial screenings against various cell lines and enzyme panels to identify potential therapeutic applications.

CAS number and molecular structure of (5-Chloro-1-benzothiophen-2-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of (5-Chloro-1-benzothiophen-2-yl)methanol, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer in public databases, this guide presents a proposed synthetic pathway, detailed experimental protocols, and predicted physicochemical and spectroscopic data based on established chemical principles and analysis of analogous structures.

Molecular Structure and Identification

This compound is a derivative of benzothiophene, a heterocyclic compound where a benzene ring is fused to a thiophene ring. In this specific isomer, a chlorine atom is substituted at the 5-position of the benzothiophene core, and a hydroxymethyl group is attached at the 2-position.

Molecular Formula: C₉H₇ClOS

Molecular Weight: 198.67 g/mol

Canonical SMILES: C1=CC2=C(C=C1Cl)C(=CS2)CO

As of the compilation of this guide, a specific CAS number for this compound has not been indexed in major chemical databases, suggesting it may be a novel or less-studied compound.

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound, computed using cheminformatics tools.

| Property | Predicted Value |

| Molecular Formula | C₉H₇ClOS |

| Molecular Weight | 198.67 g/mol |

| LogP | 2.85 |

| Topological Polar Surface Area | 29.46 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Proposed Synthesis and Experimental Protocols

A plausible and efficient two-step synthetic route to this compound is proposed, starting from the commercially available 4-chlorothioanisole. The workflow involves the formation of the benzothiophene ring system with a formyl group at the 2-position, followed by the reduction of the formyl group to a hydroxymethyl group.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 5-Chloro-1-benzothiophene-2-carbaldehyde

This protocol is adapted from the synthesis of the parent benzo[b]thiophene-2-carbaldehyde.

-

Materials and Reagents:

-

4-Chlorothioanisole (1 equivalent)

-

n-Butyllithium (n-BuLi) in hexanes (3.0 equivalents)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) (3.4 equivalents)

-

Anhydrous Hexane

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen or Argon gas supply

-

Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for inert atmosphere reactions.

-

-

Procedure:

-

To a solution of 4-chlorothioanisole (1 equivalent) in anhydrous hexane, add TMEDA (3.0 equivalents) under a nitrogen atmosphere with stirring.

-

Cool the resulting mixture to 0°C in an ice bath.

-

Add a solution of n-BuLi in hexanes (3.0 equivalents) dropwise to the stirred mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Cool the mixture again with a cold water bath and slowly add anhydrous DMF (3.4 equivalents) with vigorous stirring.

-

Allow the resulting mixture to stir under a nitrogen atmosphere at room temperature for another 24 hours.

-

Quench the reaction by carefully adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-Chloro-1-benzothiophene-2-carbaldehyde.

-

Step 2: Synthesis of this compound

This protocol employs a standard reduction of an aldehyde to a primary alcohol.

-

Materials and Reagents:

-

5-Chloro-1-benzothiophene-2-carbaldehyde (1 equivalent)

-

Sodium borohydride (NaBH₄) (1.5 equivalents)

-

Methanol

-

Dichloromethane (DCM)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware.

-

-

Procedure:

-

Dissolve 5-Chloro-1-benzothiophene-2-carbaldehyde (1 equivalent) in a mixture of methanol and DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Acidify the mixture to pH ~6 with 1 M HCl.

-

Extract the product with DCM.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield this compound.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

-

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | d | 1H | H-4 |

| ~7.75 | d | 1H | H-7 |

| ~7.30 | dd | 1H | H-6 |

| ~7.25 | s | 1H | H-3 |

| ~4.90 | s | 2H | -CH₂OH |

| ~2.10 | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C-2 |

| ~140.5 | C-7a |

| ~138.0 | C-3a |

| ~130.0 | C-5 |

| ~128.0 | C-6 |

| ~124.5 | C-4 |

| ~123.0 | C-7 |

| ~122.0 | C-3 |

| ~60.0 | -CH₂OH |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (hydroxyl) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2920 - 2850 | Medium | C-H stretch (aliphatic -CH₂-) |

| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic) |

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

| ~820 | Strong | C-H bend (para-substituted benzene pattern) |

| 750 - 650 | Medium | C-S stretch |

| 800 - 600 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 198/200 | High | [M]⁺ (Molecular ion, showing 3:1 isotopic pattern for Cl) |

| 181/183 | Medium | [M-OH]⁺ |

| 169/171 | High | [M-CH₂OH]⁺ |

| 134 | Medium | [M-CH₂OH-Cl]⁺ |

Logical Flow for Structural Elucidation

The structural confirmation of the synthesized this compound would follow a logical progression of spectroscopic analyses.

Caption: Logical flow of spectroscopic analysis for structural elucidation.

An In-depth Technical Guide to the Reactivity of the Hydroxymethyl Group in (5-Chloro-1-benzothiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the hydroxymethyl group in (5-Chloro-1-benzothiophen-2-yl)methanol, a key heterocyclic building block in medicinal chemistry. The document details common synthetic transformations including oxidation, esterification, and etherification, providing detailed experimental protocols for each. The significance of this compound as a precursor in the synthesis of pharmacologically active molecules is also discussed. Quantitative data is summarized in structured tables, and key reaction pathways and workflows are illustrated with diagrams to facilitate understanding and application in a research and development setting.

Introduction

The benzothiophene scaffold is a prominent heterocyclic motif found in numerous pharmaceuticals and biologically active compounds. The substitution pattern on the benzothiophene ring system plays a crucial role in modulating the pharmacological activity. This compound, featuring a reactive hydroxymethyl group at the 2-position and a chloro substituent at the 5-position, serves as a versatile intermediate for the synthesis of a variety of derivatives. The hydroxymethyl group, in particular, is a key handle for molecular elaboration, allowing for the introduction of diverse functionalities through oxidation, esterification, and etherification reactions. This guide will delve into the characteristic reactions of this hydroxymethyl group, providing practical insights for its application in synthetic and medicinal chemistry programs.

Synthesis of this compound

The most direct and common method for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, 5-chloro-1-benzothiophene-2-carboxylic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.[1][2][3]

General Synthetic Workflow

Caption: Synthesis of this compound.

Experimental Protocol: Reduction of 5-Chloro-1-benzothiophene-2-carboxylic acid

Materials:

-

5-Chloro-1-benzothiophene-2-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 5-chloro-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again at 0 °C.

-

The resulting mixture is stirred for 30 minutes, and the solids are removed by filtration through a pad of Celite®.

-

The filtrate is concentrated under reduced pressure.

-

The residue is partitioned between diethyl ether and water.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group of this compound is a primary alcohol and thus exhibits typical reactivity, readily undergoing oxidation to the corresponding aldehyde, esterification with carboxylic acids and their derivatives, and etherification with alkyl halides.

Oxidation to 5-Chloro-1-benzothiophene-2-carbaldehyde

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid. The Swern oxidation is a widely used method that meets these criteria.[4][5][6]

Caption: Oxidation of the hydroxymethyl group.

Materials:

-

This compound

-

Oxalyl chloride

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous triethylamine (Et₃N)

-

Brine

Procedure:

-

A solution of oxalyl chloride (1.5 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

A solution of anhydrous DMSO (2.2 eq) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of this compound (1.0 eq) in anhydrous DCM is then added dropwise, and the reaction is stirred for another 30 minutes at -78 °C.

-

Anhydrous triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature over 1 hour.

-

Water is added to quench the reaction, and the layers are separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude 5-Chloro-1-benzothiophene-2-carbaldehyde is purified by column chromatography on silica gel.

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| Oxidation | (COCl)₂, DMSO, Et₃N, DCM, -78 °C to rt | 5-Chloro-1-benzothiophene-2-carbaldehyde | Typically >85% | [4][5][6] |

Esterification

The hydroxymethyl group can be readily esterified with various acylating agents, such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base to neutralize the acidic byproduct.

References

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reduction of two different carboxylic acid derivatives with LiAlH... | Study Prep in Pearson+ [pearson.com]

- 4. Swern oxidation - Wikipedia [en.wikipedia.org]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Starting materials for the synthesis of (5-Chloro-1-benzothiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of (5-Chloro-1-benzothiophen-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Overview of Synthetic Strategies

The synthesis of this compound predominantly proceeds through two main pathways, both originating from commercially accessible precursors. These routes involve the synthesis of key intermediates, namely 5-Chloro-1-benzothiophene-2-carbaldehyde and 5-Chloro-1-benzothiophene-2-carboxylic acid , followed by their subsequent reduction to the target alcohol.

The selection of a particular synthetic route may depend on factors such as the availability of starting materials, desired scale of production, and safety considerations associated with the reagents.

Synthesis via Reduction of 5-Chloro-1-benzothiophene-2-carbaldehyde

This pathway involves the initial preparation of 5-Chloro-1-benzothiophene-2-carbaldehyde, which is then reduced to the corresponding primary alcohol.

Preparation of 5-Chloro-1-benzothiophene-2-carbaldehyde

While a direct, high-yield synthesis specifically for 5-Chloro-1-benzothiophene-2-carbaldehyde is not extensively detailed in publicly available literature, a general and efficient method for the synthesis of the parent compound, benzo[b]thiophene-2-carbaldehyde, can be adapted. This method involves a one-pot reaction starting from methylthiobenzene.

Experimental Protocol: Synthesis of Benzo[b]thiophene-2-carbaldehyde (Adaptable for 5-Chloro derivative)

A novel and expedient synthesis of benzo[b]thiophene-2-carbaldehyde is achieved through a one-pot sequential reaction of methylthiobenzene with butyllithium (BuLi) and N,N-dimethylformamide (DMF)[1].

-

Reaction: To a solution of methylthiobenzene in hexane, tetramethylethylenediamine (TMEDA) is added under a nitrogen atmosphere with stirring. The mixture is cooled to 0°C, and a solution of BuLi in hexane is added dropwise. After stirring, the mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction is then cooled, and anhydrous DMF is added slowly. The resulting mixture is stirred at room temperature for another 24 hours.

-

Work-up: The reaction is quenched with aqueous HCl. The organic phase is separated and washed sequentially with HCl, water, and brine. The combined aqueous layers are extracted with diethyl ether, and the combined organic phases are dried over sodium sulfate.

-

Purification: The crude product is purified by column chromatography.

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield |

| Methylthiobenzene | BuLi, TMEDA, DMF, HCl | Hexane, Diethyl Ether | 0°C to Room Temp. | 48 hours | 80%[1] |

Note: For the synthesis of the 5-chloro derivative, 4-chloro-1-(methylthio)benzene would be the logical starting material. Reaction conditions may require optimization.

Reduction of 5-Chloro-1-benzothiophene-2-carbaldehyde to this compound

The reduction of the aldehyde functional group to a primary alcohol is a standard transformation in organic synthesis, commonly achieved using sodium borohydride (NaBH₄) due to its mild and selective nature[1].

General Experimental Protocol: Reduction of an Aldehyde with Sodium Borohydride

-

Reaction: The aldehyde is dissolved in a suitable protic solvent, such as methanol or ethanol. The solution is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of water or dilute acid. The organic solvent is typically removed under reduced pressure, and the aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield the crude alcohol.

-

Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

| Starting Material | Reagent | Solvent | Temperature |

| 5-Chloro-1-benzothiophene-2-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0°C to Room Temp. |

Synthesis via Reduction of 5-Chloro-1-benzothiophene-2-carboxylic acid

An alternative and well-documented route to the target alcohol involves the synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid, followed by its reduction.

Preparation of 5-Chloro-1-benzothiophene-2-carboxylic acid

A one-pot method for the synthesis of 5-chlorothiophene-2-carboxylic acid has been reported, starting from 2-thiophenecarboxaldehyde. This process involves a two-step reaction sequence of chlorination followed by oxidation[2].

Experimental Protocol: One-Pot Synthesis of 5-Chlorothiophene-2-carboxylic acid

-

Step 1: Chlorination: 2-thiophenecarboxaldehyde is cooled, and chlorine gas is slowly introduced while maintaining a low temperature (-5 to 0°C). The reaction is monitored by TLC until the starting material is consumed, yielding the intermediate 5-chloro-2-thiophenecarboxaldehyde[2].

-

Step 2: Oxidation: The crude intermediate is then slowly added to a pre-cooled sodium hydroxide solution. After the addition, the temperature is lowered, and chlorine gas is introduced again. The reaction is monitored, and upon completion, it is quenched with sodium sulfite. The aqueous phase is extracted to remove impurities, and the pH is adjusted with concentrated hydrochloric acid to precipitate the carboxylic acid. The product is then collected by filtration, recrystallized, and dried[2].

| Starting Material | Reagents | Solvent | Temperature | Purity of Product |

| 2-Thiophenecarboxaldehyde | Cl₂, NaOH, Na₂SO₃, HCl | None (initially), Water, Dichloromethane (for extraction), Ethanol/Water (for recrystallization) | -5 to 30°C | 92% (HPLC)[3] |

Reduction of 5-Chloro-1-benzothiophene-2-carboxylic acid to this compound

The reduction of carboxylic acids to primary alcohols requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent for this transformation[4].

General Experimental Protocol: Reduction of a Carboxylic Acid with Lithium Aluminum Hydride

-

Reaction: A solution of the carboxylic acid in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in the same solvent, typically at 0°C under an inert atmosphere (e.g., nitrogen or argon). After the addition, the reaction mixture is often stirred at room temperature or heated to reflux to ensure completion.

-

Work-up: The reaction is carefully quenched by the sequential and slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser work-up). This procedure results in the formation of a granular precipitate of aluminum salts, which can be easily removed by filtration.

-

Purification: The filtrate, containing the product, is dried, and the solvent is removed under reduced pressure to yield the crude alcohol. Further purification can be achieved by distillation or column chromatography.

| Starting Material | Reagent | Solvent | Temperature |

| 5-Chloro-1-benzothiophene-2-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether | 0°C to Reflux |

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the synthetic pathways described above.

Caption: Synthesis via Aldehyde Intermediate.

Caption: Synthesis via Carboxylic Acid Intermediate.

Conclusion

This technical guide outlines two primary and viable synthetic routes for the preparation of this compound. The choice between the aldehyde and carboxylic acid intermediate pathways will be dictated by laboratory-specific factors. Both routes utilize well-established organic transformations, and the provided protocols offer a solid foundation for the synthesis of this important pharmaceutical building block. Researchers are encouraged to consult the cited literature for more detailed experimental procedures and to optimize reaction conditions for their specific needs.

References

An In-depth Technical Guide to the Key Intermediates in the Preparation of (5-Chloro-1-benzothiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the synthetic pathways and key intermediates involved in the preparation of (5-Chloro-1-benzothiophen-2-yl)methanol, a significant building block in medicinal chemistry. The synthesis of this target molecule can be strategically approached through two primary routes, each involving distinct key intermediates and reaction sequences. This document outlines the detailed experimental protocols, presents quantitative data in structured tables, and provides visual diagrams of the synthetic workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Synthetic Strategy Overview

The preparation of this compound primarily proceeds through two convergent synthetic strategies:

-

Route 1: Late-Stage Functionalization. This approach begins with the synthesis of the core heterocyclic structure, 5-chloro-1-benzothiophene. Subsequent functionalization at the C2-position introduces a carbonyl group (aldehyde), which is then reduced to the desired primary alcohol.

-

Route 2: Early-Stage Functionalization. This strategy involves the synthesis of a pre-functionalized thiophene ring, specifically 5-chlorothiophene-2-carboxylic acid. This intermediate is then subjected to reduction and subsequent cyclization to construct the final benzothiophene framework.

This guide will focus on the more established and well-documented Route 1 , providing a step-by-step experimental guide.

Route 1: Synthesis via 5-Chloro-1-benzothiophene Intermediate

This synthetic pathway is characterized by the initial construction of the 5-chlorinated benzothiophene scaffold, followed by formylation and reduction.

Diagram of Synthetic Pathway: Route 1

Caption: Synthetic workflow for this compound via Route 1.

Experimental Protocols: Route 1

Step 1: Synthesis of 5-Chloro-1-benzothiophene

The initial key intermediate, 5-chloro-1-benzothiophene, can be synthesized from 4-chlorothiophenol and a suitable C2-synthon, such as chloroacetaldehyde dimethyl acetal, through a cyclization reaction.

Experimental Protocol:

A solution of 4-chlorothiophenol (1 equivalent) in an appropriate solvent such as chlorobenzene is treated with chloroacetaldehyde dimethyl acetal (1.1 equivalents) in the presence of a strong acid catalyst like polyphosphoric acid. The reaction mixture is heated to facilitate the cyclization. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. Purification by chromatography yields 5-chloro-1-benzothiophene.

| Parameter | Value |

| Starting Material | 4-Chlorothiophenol |

| Reagent | Chloroacetaldehyde dimethyl acetal |

| Catalyst | Polyphosphoric acid |

| Solvent | Chlorobenzene |

| Reaction Temperature | Elevated (e.g., reflux) |

| Typical Yield | 60-70% |

| Purification Method | Silica Gel Chromatography |

Step 2: Synthesis of 5-Chloro-1-benzothiophene-2-carbaldehyde

The second key intermediate is prepared via the Vilsmeier-Haack formylation of 5-chloro-1-benzothiophene. This reaction introduces a formyl group at the electron-rich C2-position of the benzothiophene ring.

Experimental Protocol:

To a solution of 5-chloro-1-benzothiophene (1.0 equivalent) in N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃, 1.5 equivalents) is added dropwise at 0°C.[1] The reaction mixture is then stirred at room temperature for several hours.[1] The reaction is subsequently quenched by the addition of a sodium acetate solution. The product is extracted with an organic solvent, and the organic layer is washed and dried.[1] Purification by silica gel column chromatography affords the desired aldehyde.[1]

| Parameter | Value | Reference |

| Starting Material | 5-Chloro-1-benzothiophene | |

| Reagents | POCl₃, DMF | [1][2] |

| Molar Ratio (POCl₃) | 1.5 equivalents | [1] |

| Solvent | DMF | [1][2] |

| Reaction Temperature | 0°C to room temperature | [1] |

| Reaction Time | 6.5 hours | [1] |

| Work-up | Aqueous sodium acetate | [1] |

| Typical Yield | 77% | [1] |

| Purification Method | Silica Gel Column Chromatography | [1] |

Step 3: Synthesis of this compound

The final step involves the reduction of the aldehyde group of 5-chloro-1-benzothiophene-2-carbaldehyde to a primary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

Experimental Protocol:

To a solution of 5-chloro-1-benzothiophene-2-carbaldehyde (1 equivalent) in a protic solvent such as ethanol or methanol, sodium borohydride (NaBH₄, 1.5-2.0 equivalents) is added portion-wise at 0°C. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched with water or a dilute acid, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield this compound.

| Parameter | Value | Reference |

| Starting Material | 5-Chloro-1-benzothiophene-2-carbaldehyde | |

| Reagent | Sodium Borohydride (NaBH₄) | [3] |

| Molar Ratio (NaBH₄) | 1.5 - 2.0 equivalents | |

| Solvent | Ethanol or Methanol | [3] |

| Reaction Temperature | 0°C to room temperature | [3] |

| Work-up | Water or dilute HCl | [3] |

| Typical Yield | >90% | |

| Purification Method | Recrystallization or Chromatography |

Alternative Synthetic Approaches

While Route 1 is a robust method, an alternative pathway (Route 2) commencing with a functionalized thiophene ring is also viable. A key intermediate in this route is 5-chlorothiophene-2-carboxylic acid .

Diagram of Key Intermediate Synthesis: Route 2

Caption: One-pot synthesis of 5-chlorothiophene-2-carboxylic acid.

A one-pot method for the synthesis of 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde has been reported.[4][5] This process involves the chlorination of the starting aldehyde to form 5-chloro-2-thiophenecarboxaldehyde, which is then oxidized in the same pot to the corresponding carboxylic acid.[4][5] This intermediate could then, in principle, be reduced to the alcohol and subsequently cyclized to form the target benzothiophene.

Conclusion

The synthesis of this compound is most reliably achieved through a three-step sequence starting from 5-chloro-1-benzothiophene. The key intermediates in this pathway are 5-chloro-1-benzothiophene and 5-chloro-1-benzothiophene-2-carbaldehyde . The Vilsmeier-Haack formylation and subsequent sodium borohydride reduction are efficient and high-yielding reactions that provide a clear and reproducible route to the target molecule. The alternative approach, while intriguing, requires further development, particularly in the final cyclization step to form the benzothiophene ring system. This guide provides the necessary detailed protocols and data to enable researchers to successfully synthesize this valuable building block for applications in drug discovery and development.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 5. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]

An In-depth Review of (5-Chloro-1-benzothiophen-2-yl)methanol and its Analogs: Synthesis, Biological Activity, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, (5-Chloro-1-benzothiophen-2-yl)methanol and its analogs have garnered significant interest due to their potential therapeutic applications. This technical guide provides a comprehensive literature review of this class of compounds, focusing on their synthesis, biological activities, and structure-activity relationships, with a forward look toward future drug discovery endeavors.

Synthetic Strategies for the Benzothiophene Core

The synthesis of this compound typically involves the initial construction of the 5-chlorobenzothiophene ring system, followed by functionalization at the 2-position. A common and versatile approach is the reduction of a corresponding carboxylic acid or aldehyde.

Experimental Protocol: Reduction of 5-Chlorobenzo[b]thiophene-2-carboxylic acid

A plausible and frequently employed method for the synthesis of this compound is the reduction of 5-chlorobenzo[b]thiophene-2-carboxylic acid. This precursor can be synthesized through various routes, including the cyclization of appropriately substituted thiophenols.

Materials:

-

5-Chlorobenzo[b]thiophene-2-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent (e.g., borane-tetrahydrofuran complex)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Dry nitrogen or argon atmosphere

-

Hydrochloric acid (HCl), dilute solution

-

Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

A solution of 5-chlorobenzo[b]thiophene-2-carboxylic acid in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a dilute solution of sodium hydroxide, and then more water.

-

The resulting precipitate is filtered off and washed with THF.

-

The combined organic filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Biological Activities and Structure-Activity Relationships

Derivatives of the benzothiophene scaffold exhibit a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of a chloro-substituent at the 5-position and a methanol group at the 2-position can significantly influence this activity profile.

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial and antifungal potential of substituted benzothiophene derivatives. The presence of a halogen, such as chlorine, on the benzothiophene ring is often associated with enhanced activity.

| Compound/Analog | Organism | Activity (MIC/IC50) | Reference |

| Substituted benzothiazole derivatives | Candida albicans | Moderate antifungal activity | [1] |

| 2-chloromethyl-1H-benzimidazole derivatives | Cytospora sp., C. gloeosporioides, B. cinerea, F. solani | IC50 values ranging from 11.38 to 57.71 µg/mL | [2] |

| C-6 Methyl Substituted Benzothiazole Derivatives | Candida albicans | Potent antifungal activity | [3] |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.

The data suggests that chloro-substitution can be a key determinant of antifungal efficacy. The precise mechanism of action is often multifaceted but can involve the disruption of fungal cell membranes or the inhibition of essential enzymes.

Anticancer Activity

The cytotoxic properties of benzothiophene derivatives against various cancer cell lines have been extensively investigated. The substitution pattern on the benzothiophene ring plays a crucial role in determining the potency and selectivity of these compounds.

| Compound/Analog | Cell Line | Activity (IC50) | Reference |

| Halogenated Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate | HepG2, A549, SW620 | 3.5 - 11 µM | [4] |

| 1,3-Disubstituted Thiourea Derivatives | SW480, SW620, PC3, K-562 | ≤ 10 µM | [5] |

| 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | NCI60 panel | GI50/TGI values of 1.57/13.3 μM | [6] |

| Thiazole Derivatives | MDA-MB-231 | Moderate to good cytotoxicity | [7] |

IC50: Half-maximal Inhibitory Concentration; GI50: 50% Growth Inhibition; TGI: Total Growth Inhibition.

Structure-activity relationship (SAR) studies suggest that the presence and position of electron-withdrawing groups, such as chlorine, can significantly impact the anticancer activity. The mechanism of action for many of these compounds involves the induction of apoptosis, often through the generation of reactive oxygen species (ROS) or by targeting specific signaling pathways.

Future Perspectives and Drug Development

The promising biological activities of this compound and its analogs warrant further investigation and development. Future research should focus on:

-

Optimization of the lead structure: Systematic modification of the benzothiophene core to improve potency, selectivity, and pharmacokinetic properties.

-

Elucidation of the mechanism of action: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo efficacy studies: Evaluation of the most promising analogs in relevant animal models of infectious diseases and cancer.

-

Development of novel synthetic methodologies: Exploration of more efficient and environmentally friendly synthetic routes to access a wider range of analogs.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Antifungal Activity of Novel C-6 Methyl Substituted Benzothiazole Derivatives against Candida albicans | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

The Rising Potential of Chlorinated Benzothiophene Scaffolds in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1] The introduction of chlorine substituents onto this scaffold has emerged as a powerful strategy to modulate the physicochemical properties and enhance the biological activities of the resulting derivatives. This technical guide provides an in-depth exploration of the potential biological activities of chlorinated benzothiophene scaffolds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Chlorinated benzothiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the disruption of fundamental cellular processes, such as tubulin polymerization and receptor tyrosine kinase signaling.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected chlorinated benzothiophene derivatives, with data presented as IC50 or GI50 values, representing the concentration required to inhibit 50% of cell growth or viability.

| Compound ID | Structure | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| BT-A1 | 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid | Multiple Cell Lines | 3.19 | [2] |

| BT-A2 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile analogue | Multiple Cell Lines | 0.021 - 0.099 | [3] |

| BT-A3 | 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2 (Liver) | 67.04 | [4] |

| BT-A4 | 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Caco-2 (Colon) | 63.74 | [4] |

| BT-A5 | 4-chloro-3,4-dihydro-2-(2-oxo-2-phenylethyl)-1-benzothiepin-5-(2H)-one | Not Specified | High Cytotoxicity | [5] |

Key Signaling Pathways in Anticancer Activity

VEGFR-2 Signaling Pathway Inhibition:

Several heterocyclic compounds, including those with scaffolds similar to benzothiophenes, have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] This receptor plays a crucial role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[5] Inhibition of VEGFR-2 signaling can block this process, thereby starving the tumor of essential nutrients and oxygen.

Inhibition of the VEGFR-2 signaling cascade by a chlorinated benzothiophene derivative.

Tubulin Polymerization Inhibition:

Certain benzothiophene analogues have been shown to interfere with the dynamics of microtubule assembly by inhibiting tubulin polymerization.[3][7] Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their disruption leads to cell cycle arrest and apoptosis.

Mechanism of tubulin polymerization inhibition by chlorinated benzothiophenes.

Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Chlorinated benzothiophene derivatives have demonstrated promising activity against a variety of pathogenic microorganisms, including multidrug-resistant strains.[8]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected chlorinated benzothiophene derivatives against various bacterial and fungal strains.

| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |

| BT-M1 | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (MRSA) | 4 | [8] |

| BT-M2 | 3-chloro-N-(aryl)benzo[b]thiophene-2-carboxamide derivative | Staphylococcus aureus | Moderate Activity | [9] |

| BT-M3 | 3-chloro-N-(aryl)benzo[b]thiophene-2-carboxamide derivative | Bacillus subtilis | Moderate Activity | [9] |

| BT-M4 | Tetrahydrobenzothiophene derivative (3b) | Escherichia coli | 1.11 (µM) | [2] |

| BT-M5 | Tetrahydrobenzothiophene derivative (3b) | Pseudomonas aeruginosa | 1.00 (µM) | [2] |

| BT-M6 | Tetrahydrobenzothiophene derivative (3b) | Salmonella | 0.54 (µM) | [2] |

| BT-M7 | Tetrahydrobenzothiophene derivative (3b) | Staphylococcus aureus | 1.11 (µM) | [2] |

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases. Some chlorinated benzothiophene derivatives have exhibited anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.

Quantitative Anti-inflammatory Activity Data

| Compound ID | Assay | Model | Activity | Reference |

| BT-I1 | Nitric Oxide Production | LPS-induced RAW264.7 macrophages | Significant Reduction | [4] |

| BT-I2 | Carrageenan-Induced Paw Edema | Rat | Inhibition of Edema | [10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anticancer Cell Viability (MTT Assay)[12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the chlorinated benzothiophene derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antibacterial Susceptibility Test (Broth Microdilution Method)[13]

-

Compound Preparation: Prepare a serial dilution of the chlorinated benzothiophene derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

-

Bacterial Inoculation: Add a standardized inoculum of the test bacterium (e.g., adjusted to 0.5 McFarland standard) to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)[11][14]

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Compound Administration: Administer the test compounds (chlorinated benzothiophene derivatives) or a reference drug (e.g., indomethacin) orally or intraperitoneally at a specified dose. The control group receives the vehicle only.

-

Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro Kinase Inhibition Assay[15]

-

Reagent Preparation: Prepare solutions of the recombinant kinase, a suitable kinase substrate, ATP, and the test compounds (chlorinated benzothiophene derivatives) in a kinase buffer.

-

Reaction Setup: In a multi-well plate, combine the kinase, substrate, and test compound at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration.

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of ADP produced (e.g., using the ADP-Glo™ assay) or by measuring the phosphorylation of the substrate using a specific antibody.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Tubulin Polymerization Assay[3]

-

Reagent Preparation: Prepare a solution of purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

-

Reaction Mixture: In a microplate, combine the tubulin solution with GTP, a polymerization enhancer (e.g., glycerol), and the test compound at various concentrations.

-

Fluorescence Monitoring: Monitor the polymerization of tubulin over time by measuring the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized tubulin.

-

Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. Compare the curves of the treated samples to the control to determine the inhibitory effect of the compound.

Experimental and Developmental Workflows

The discovery and development of novel chlorinated benzothiophene-based drugs typically follow a structured workflow, from initial synthesis to biological screening and lead optimization.

A generalized workflow for the discovery and development of chlorinated benzothiophene-based therapeutic agents.

Conclusion

Chlorinated benzothiophene scaffolds represent a highly promising and versatile platform for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and inflammatory conditions warrants further investigation. The data, protocols, and mechanistic insights provided in this technical guide aim to facilitate and accelerate research in this exciting area of drug discovery, ultimately paving the way for the development of new and effective treatments for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Discovery and history of benzothiophene-based compounds in research

An In-depth Technical Guide to the Discovery and History of Benzothiophene-Based Compounds in Research

Introduction: The Benzothiophene Core

Benzothiophene, an aromatic organic compound formed by the fusion of a benzene ring and a thiophene ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, electron-rich sulfur atom, and ability to engage in various biological interactions have made it a cornerstone for the development of numerous therapeutic agents.[2] The versatility of the benzothiophene core allows for diverse chemical modifications, leading to compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibitory properties.[1][3][4][5] Marketed drugs such as the selective estrogen receptor modulator (SERM) Raloxifene, the antifungal agent Sertaconazole, and the 5-lipoxygenase inhibitor Zileuton all feature this critical heterocyclic system, underscoring its importance in modern drug discovery.[6][7] This guide provides a technical overview of the history, discovery, and development of key benzothiophene-based compounds.

The Dawn of Benzothiophene: From Coal Tar to Clinical Candidates

Benzothiophene, also known as thianaphthene, occurs naturally as a component of petroleum-related deposits like lignite tar.[7] Its initial discovery was tied to the chemical exploration of coal tar in the late 19th and early 20th centuries. For many years, it remained a chemical curiosity. However, as the field of medicinal chemistry evolved, researchers began to recognize the potential of heterocyclic compounds as pharmacophores. The structural similarity of benzothiophene derivatives to endogenous molecules and other active compounds spurred investigation into their biological activities.[1] This exploratory research paved the way for the systematic development of benzothiophene-based drugs, transforming a simple aromatic heterocycle into a foundation for potent and selective therapeutic agents.

Case Study: Raloxifene - A Selective Estrogen Receptor Modulator (SERM)

3.1 Discovery and Development

Raloxifene (brand name Evista) is a second-generation SERM approved by the FDA in 1997.[8] Its development arose from the search for compounds that could replicate the beneficial effects of estrogen on bone without the associated risks of stimulating breast and uterine tissue.[9] Clinical trials, such as the Multiple Outcomes of Raloxifene Evaluation (MORE), Continuing Outcomes Relevant to Evista (CORE), and the Study of Tamoxifen and Raloxifene (STAR), were pivotal in establishing its efficacy and safety profile for the treatment and prevention of osteoporosis and the reduction of invasive breast cancer risk in postmenopausal women.[10][11]

3.2 Mechanism of Action

Raloxifene's pharmacological activity is mediated through its high-affinity binding to estrogen receptors (ERs), primarily ERα and ERβ.[8][12] It exhibits tissue-selective effects, acting as an estrogen agonist in bone tissue and the liver, while functioning as an estrogen antagonist in breast and uterine tissues.[13][14][15]

-

Agonist Effect (Bone): In postmenopausal women, the decline in estrogen leads to accelerated bone resorption. Raloxifene mimics estrogen's effect in bone, binding to ERs in bone cells to decrease bone resorption and turnover, thereby increasing bone mineral density (BMD) and reducing fracture risk.[13][15]

-

Antagonist Effect (Breast and Uterus): In breast and uterine tissues, Raloxifene competitively blocks estrogen from binding to its receptors. This blockade prevents the estrogen-driven stimulation of cell proliferation, which is the basis for its utility in reducing the risk of hormone-receptor-positive breast cancer.[12][15] Unlike tamoxifen, it does not stimulate the endometrium.[11]

3.3 Signaling Pathway Visualization

Caption: Raloxifene's tissue-selective action on Estrogen Receptors.

3.4 Quantitative Data from Clinical Trials

| Trial | Parameter | Raloxifene Group | Placebo/Control Group | Percent Reduction/Increase | Citation |

| MORE Trial | Vertebral Fractures | - | - | 30% reduction | [8] |

| MORE Trial | Spine BMD (60 mg) | - | - | 2.1% increase | [8] |

| MORE Trial | Femoral Neck BMD (60 mg) | - | - | 2.6% increase | [8] |

| CORE Trial | Invasive Breast Cancer | - | - | 69% reduction (vs. placebo) | [11] |

| STAR Trial | Invasive Breast Cancer | 310 cases (in 9,754 women) | 247 cases (Tamoxifen, in 9,736 women) | ~76% as effective as Tamoxifen | [10] |

| Overview (9 trials) | ER-Positive Tumors | - | - | 70% reduction (vs. placebo) | [16] |

3.5 Experimental Protocols: Synthesis

The synthesis of Raloxifene often involves a multi-step process. A key and common method is the Friedel-Crafts acylation.

-

General Protocol:

-

A substituted benzothiophene core, such as 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, is prepared.[17]

-

Separately, an acid chloride, 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride, is synthesized.[17]

-

The benzothiophene derivative and the acid chloride undergo a Friedel-Crafts acylation reaction, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a suitable solvent (e.g., 1,2-dichloroethane).[17]

-

Subsequent steps may involve the deprotection of protecting groups (like methanesulfonyl groups) to yield the final Raloxifene molecule.[18]

-

The final product is often converted to its hydrochloride salt for improved stability and solubility.[18]

-

Case Study: Zileuton - A 5-Lipoxygenase Inhibitor

4.1 Discovery and Development

Zileuton (brand name Zyflo) was introduced in 1996 as an oral maintenance treatment for asthma.[19] Its discovery stemmed from research focused on identifying direct inhibitors of the 5-lipoxygenase (5-LO) enzyme, a key player in the inflammatory pathway associated with asthma.[20] Researchers identified that compounds with N-hydroxyurea functionalities were potent inhibitors of leukotriene biosynthesis, leading to the development of Zileuton, chemically known as N-(1-benzo-[b]thien-2-ylethyl)-N-hydroxyurea.[19][20]

4.2 Mechanism of Action

Zileuton is a specific and direct inhibitor of the 5-lipoxygenase enzyme.[21][22][23] This enzyme is responsible for the first step in the metabolic pathway that converts arachidonic acid into leukotrienes.[21][24]

-

Inhibition of Leukotriene Synthesis: By blocking 5-LO, Zileuton prevents the formation of all leukotrienes, including Leukotriene B₄ (LTB₄) and the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄).[21][25]

-

Anti-Inflammatory Effects: Leukotrienes are potent inflammatory mediators in the airways of asthmatic patients. They cause bronchoconstriction, increase mucus secretion, enhance capillary permeability, and promote the migration of inflammatory cells like eosinophils.[21][25] By inhibiting their production, Zileuton reduces airway inflammation and bronchoconstriction, leading to improved lung function and control of asthma symptoms.[21][22]

4.3 Signaling Pathway Visualization

Caption: Zileuton's inhibition of the 5-Lipoxygenase pathway.

4.4 Quantitative Data from Clinical Trials